molecular formula C8H12N2O3 B13832013 4-Butanoylpiperazine-2,6-dione CAS No. 374601-95-3

4-Butanoylpiperazine-2,6-dione

Cat. No.: B13832013
CAS No.: 374601-95-3
M. Wt: 184.19 g/mol
InChI Key: MSRUJUDFWCQNCR-UHFFFAOYSA-N
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Description

4-Butanoylpiperazine-2,6-dione is a piperazine-2,6-dione derivative substituted with a butanoyl group at the 4-position. The butanoyl group (a four-carbon acyl chain) confers moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like sulfonamides or hydroxyl groups .

Properties

CAS No.

374601-95-3

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

4-butanoylpiperazine-2,6-dione

InChI

InChI=1S/C8H12N2O3/c1-2-3-8(13)10-4-6(11)9-7(12)5-10/h2-5H2,1H3,(H,9,11,12)

InChI Key

MSRUJUDFWCQNCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CC(=O)NC(=O)C1

Origin of Product

United States

Mechanism of Action

The mechanism of action of 4-Butanoylpiperazine-2,6-dione involves its interaction with molecular targets and pathways. It has been shown to exhibit anticancer activity by inhibiting specific enzymes and pathways involved in cancer cell proliferation . The compound’s exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Butanoylpiperazine-2,6-dione with key analogs based on substituents, molecular weight, and solubility:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Butanoyl (C₃H₇CO-) C₈H₁₂N₂O₃ 184.20 Moderate lipophilicity, potential CNS activity
4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione Sulfonamide (Ar-SO₂-) C₁₀H₁₁N₃O₄S 269.28 High polarity, antimicrobial potential
2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid Pyridinyl + acetic acid C₁₁H₁₁N₃O₅ 265.23 Anticancer activity, hydrogen-bonding capacity
4-(2-Methylpropyl)piperidine-2,6-dione Isobutyl (C₄H₉-) C₉H₁₅NO₂ 169.22 Lipophilic, impurity standard for pregabalin

Key Observations :

  • Lipophilicity: The butanoyl group balances solubility and membrane permeability better than polar sulfonamides or charged acetic acid derivatives .
  • Biological Targets: Sulfonamide derivatives (e.g., ) often target enzymes (e.g., acetylcholinesterase), while aliphatic substituents (e.g., butanoyl) may favor receptor-mediated mechanisms .

Biological Activity

4-Butanoylpiperazine-2,6-dione, a compound belonging to the piperazine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2

The synthesis typically involves the reaction of piperazine derivatives with butyric anhydride or butyric acid under controlled conditions. The process yields various derivatives that can be evaluated for biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into:

  • Antipsychotic Properties : Some derivatives have shown potential as antipsychotic agents by interacting with dopamine receptors.
  • Anti-inflammatory Effects : Studies have indicated that certain derivatives can inhibit phosphodiesterase enzymes (PDE4 and PDE7), leading to reduced levels of pro-inflammatory cytokines such as TNF-α.
  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use in treating infections.

Antipsychotic Activity

Research has demonstrated that certain piperidine-2,6-dione derivatives exhibit high affinity for dopamine D(2) and D(3) receptors, along with serotonin receptors (5-HT1A, 5-HT2A). For instance, one study reported that a specific derivative inhibited apomorphine-induced climbing behavior in mice without causing extrapyramidal symptoms, indicating a favorable side effect profile compared to traditional antipsychotics like clozapine .

Anti-inflammatory Mechanism

In vitro studies showed that this compound derivatives effectively inhibit PDE4 and PDE7 isoenzymes. This inhibition resulted in significant reductions in TNF-α levels in animal models of endotoxemia. The most potent compounds achieved reductions of up to 88% in TNF-α concentration .

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains. The results indicated that certain derivatives demonstrated a broad spectrum of activity, making them potential candidates for further development as antimicrobial agents .

Data Tables

Activity Type Mechanism Reference
AntipsychoticDopamine receptor inhibition
Anti-inflammatoryPDE4/7 inhibition leading to reduced TNF-α
AntimicrobialBroad-spectrum activity against bacterial strains

Case Studies

  • Case Study on Antipsychotic Effects :
    • A derivative was tested in a behavioral model predictive of positive symptoms of schizophrenia. It inhibited hyperactivity induced by MK-801 and showed no extrapyramidal symptoms in mice, suggesting its potential as a safer alternative to existing antipsychotics .
  • Case Study on Anti-inflammatory Effects :
    • In a rat model of LPS-induced endotoxemia, specific derivatives were administered, resulting in significant decreases in TNF-α levels. The study highlighted the compound's potential for treating inflammatory diseases .

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